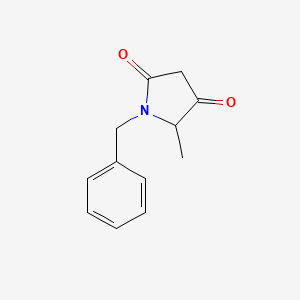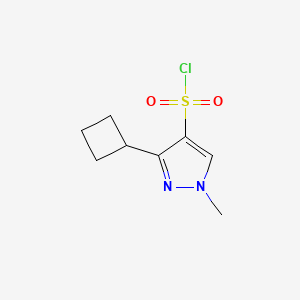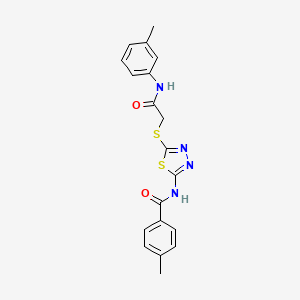![molecular formula C23H18N6O7 B2738745 N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide CAS No. 413608-33-0](/img/structure/B2738745.png)
N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide” is a chemical compound . More specific details about its structure and properties can be found on various chemical databases .
Physical And Chemical Properties Analysis
Some physical and chemical properties of this compound, such as its molecular formula, molecular weight, melting point, boiling point, and density, can be found on chemical databases .Scientific Research Applications
Antibacterial and Antimicrobial Properties
N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide and its derivatives have demonstrated notable antibacterial and antimicrobial properties. Research has shown that these compounds, particularly quinoxaline derivatives, are effective against various bacterial strains and protozoal agents, including Trypanosoma cruzi (Patel et al., 2017). Similarly, studies have found significant antimicrobial activities in synthesized quinoxaline compounds, suggesting potential applications in treating bacterial infections (Refaat et al., 2004).
Antiviral Applications
Some derivatives of this compound have shown effectiveness against viruses. For example, a study on a novel anilidoquinoline derivative found significant antiviral effects against Japanese Encephalitis Virus, indicating potential therapeutic applications for viral infections (Ghosh et al., 2008).
Applications in Structural Chemistry
These compounds have been studied for their structural properties and potential applications in crystal engineering. Research has explored the structural aspects of amide-containing isoquinoline derivatives, revealing their potential in forming gels and crystalline salts, which could have implications in materials science (Karmakar et al., 2007).
Antituberculosis Properties
The quinoxaline derivatives of N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide have demonstrated promising results against Mycobacterium tuberculosis. These compounds have shown activity against both drug-susceptible and drug-resistant strains of tuberculosis, indicating potential for developing new antitubercular drugs (Pissinate et al., 2016).
Anticancer Properties
Some derivatives have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines, including nasopharyngeal, lung carcinoma, and renal carcinoma. These studies highlight the potential of these compounds in cancer treatment (Chen et al., 2013).
Safety and Hazards
properties
IUPAC Name |
N-[4-[2,6-dinitro-4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)anilino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O7/c1-13(30)24-15-6-8-16(9-7-15)25-22-19(28(33)34)10-14(11-20(22)29(35)36)23(32)27-12-21(31)26-17-4-2-3-5-18(17)27/h2-11,25H,12H2,1H3,(H,24,30)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANWNHQMAKEHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,6-dinitro-4-{[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}anilino)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2738662.png)
![2-(methylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2738663.png)
![9-(4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2738666.png)

![3,4-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2738669.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)


![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B2738676.png)
![5-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylanilino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2738678.png)
![2-[(2-fluorophenyl)methylsulfanyl]benzoic Acid](/img/structure/B2738680.png)

![(Z)-2-bromo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2738683.png)
